molecular formula C14H26ClNO2 B13759963 Bis(2-hydroxyethyl)aminoadamantane hydrochloride CAS No. 23479-45-0

Bis(2-hydroxyethyl)aminoadamantane hydrochloride

Cat. No.: B13759963
CAS No.: 23479-45-0
M. Wt: 275.81 g/mol
InChI Key: BRHWDUPLRLPVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adamantane Core Architecture in Medicinal Chemistry

The adamantane moiety, a tricyclic hydrocarbon with a diamondoid lattice, serves as a cornerstone in medicinal chemistry due to its exceptional stability, rigidity, and three-dimensional geometry. The adamantane core in this compound retains the characteristic tetracyclic framework composed of four chair-configured cyclohexane rings, resulting in minimal steric strain and high thermal stability. Its spherical topology, with a diameter of approximately 6.4 Å, provides a voluminous scaffold that enhances binding interactions with hydrophobic pockets in biological targets.

Unlike planar aromatic systems like benzene, adamantane’s octapole electrostatic profile and lower polarizability (107.5 e²a°²E h⁻¹ vs. 67.48 e²a°²E h⁻¹ for benzene) reduce nonspecific interactions while maintaining sufficient hydrophobicity for membrane permeation. This balance makes adamantane derivatives ideal for modulating solubility and bioavailability in drug candidates. The introduction of functional groups at specific positions on the adamantane scaffold, as seen in this compound, further tailors these properties for targeted applications.

Hydroxyethyl Functionalization Patterns and Conformational Dynamics

The hydroxyethyl groups in this compound are grafted onto the adamantane core via an amine linkage, creating a bifurcated hydrophilic interface. Each hydroxyethyl arm (-CH₂CH₂OH) introduces two polar hydroxyl groups, significantly altering the compound’s solvation properties. Computational studies indicate that this functionalization reduces the calculated log P (partition coefficient) from 2.44 in non-hydroxylated analogs to 0.77, enhancing aqueous solubility.

Conformational analysis reveals that the hydroxyethyl chains adopt a staggered configuration, minimizing steric clashes with the adamantane core. Molecular dynamics simulations suggest that the hydroxyl groups engage in intramolecular hydrogen bonding with the tertiary amine, stabilizing a semi-rigid conformation. This dynamic equilibrium between extended and folded states influences the molecule’s ability to interact with enzymatic active sites. For instance, in soluble epoxide hydrolase (sEH) inhibition, the hydroxyethyl groups form hydrogen bonds with catalytic residues, while the adamantane core occupies a hydrophobic subpocket.

Property This compound
Molecular Formula C₁₄H₂₆ClNO₂
Molecular Weight 283.82 g/mol
Calculated log P 0.77
Topological Polar Surface Area 44 Ų
Rotatable Bonds 5

Comparative Molecular Topology with Classical Adamantane Derivatives

This compound distinguishes itself from classical adamantane derivatives through its dual hydroxyethyl functionalization. A comparative analysis highlights key structural and functional differences:

  • Amantadine (C₁₀H₁₇N) : This antiviral agent features a single primary amine group on the adamantane core. Unlike bis(2-hydroxyethyl)aminoadamantane, amantadine lacks hydroxyl groups, resulting in higher lipophilicity (log P = 2.68) and reduced solubility. Its compact structure enables penetration into viral ion channels but offers limited versatility for hydrogen bonding.

  • Memantine (C₁₂H₂₁N) : A dimethylated derivative used in neurodegenerative disorders, memantine substitutes one methyl group and retains an amine functionalization. Its bulkier side chains increase steric hindrance, reducing off-target interactions but also limiting conformational flexibility compared to the hydroxyethyl arms in bis(2-hydroxyethyl)aminoadamantane.

  • 1,3-Bis(2-hydroxyethyl)adamantane (C₁₄H₂₄O₂) : A structural analog lacking the hydrochloride salt and amine linkage, this compound exhibits similar hydrophilicity but differs in charge distribution. The protonated amine in this compound enhances ionic interactions with biological membranes, improving tissue retention.

The topological polar surface area (tPSA) of this compound (44 Ų) exceeds that of amantadine (24 Ų) and memantine (26 Ų), underscoring its enhanced capacity for polar interactions. This property is critical for targeting enzymes or receptors requiring dual hydrogen-bonding motifs.

Properties

CAS No.

23479-45-0

Molecular Formula

C14H26ClNO2

Molecular Weight

275.81 g/mol

IUPAC Name

2-[1-adamantyl(2-hydroxyethyl)amino]ethanol;hydrochloride

InChI

InChI=1S/C14H25NO2.ClH/c16-3-1-15(2-4-17)14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13,16-17H,1-10H2;1H

InChI Key

BRHWDUPLRLPVDQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N(CCO)CCO.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of adamantane amines typically proceeds via:

  • Halogenation of adamantane (e.g., bromination) to form 1-bromoadamantane,
  • Nucleophilic substitution or Ritter-type reactions to introduce amino groups,
  • Further functionalization with hydroxyalkyl groups,
  • Formation of hydrochloride salts to obtain stable crystalline products.

While specific literature on Bis(2-hydroxyethyl)aminoadamantane hydrochloride is limited, related adamantane amines and their hydroxyalkyl derivatives provide insight into plausible synthetic routes.

Stepwise Synthesis Approach

Preparation of 1-Bromoadamantane
  • Adamantane is brominated under reflux with bromine to yield 1-bromoadamantane, a key intermediate for subsequent amination steps.
  • Example conditions: bromination under reflux, typically with Br2, to selectively substitute the 1-position on adamantane.
Formation of Adamantyl Amines
  • 1-Bromoadamantane reacts with ammonia or amines under elevated temperatures and autogenous pressure in a sealed vessel to form adamantyl amines.
  • For example, heating 1-bromoadamantane with excess liquid ammonia and ethanol solvent at ~170 °C for 15 hours yields 1-aminoadamantane, which can be isolated as its hydrochloride salt.
Introduction of Bis(2-hydroxyethyl)amino Group
  • The bis(2-hydroxyethyl)amino substituent can be introduced by reacting adamantyl amines with 2-chloroethanol or ethylene oxide derivatives under nucleophilic substitution conditions.
  • Alternatively, direct alkylation of adamantyl amines with 2-hydroxyethyl halides under controlled conditions can yield the bis-substituted amino derivative.
  • Specific data on this step for this compound is scarce, but analogous methods are standard in hydroxyalkyl amine chemistry.
Formation of Hydrochloride Salt
  • The free base amine is converted to its hydrochloride salt by treatment with anhydrous hydrogen chloride gas or hydrochloric acid in ether or suitable solvents.
  • This step stabilizes the compound and facilitates crystallization and purification.

Representative Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
1 Adamantane → 1-Bromoadamantane Br2, reflux ~80-90 Selective bromination at 1-position
2 1-Bromoadamantane → 1-Aminoadamantane NH3, EtOH, 170°C, 15 h, sealed vessel ~75-85 Free base isolated by extraction, salt formation next
3 1-Aminoadamantane → Bis(2-hydroxyethyl)aminoadamantane Reaction with 2-chloroethanol or ethylene oxide, base catalysis Not explicitly reported Standard hydroxyalkylation methods inferred
4 Free base → Hydrochloride salt Anhydrous HCl in ether or aqueous HCl >90 Crystallization of hydrochloride salt

Extensive Research Discoveries

  • Ritter-Type Reaction for Amantadine Derivatives: Phan et al. demonstrated a two-step synthesis of amantadine hydrochloride from 1-bromoadamantane and acetamide via a Ritter reaction in the presence of sulfuric acid, followed by hydrolysis and salt formation. This methodology reduces reaction steps and increases yield, which could be adapted for hydroxyalkylated derivatives like this compound.

  • High-Pressure Amination: The use of sealed stainless-steel vessels to heat 1-bromoadamantane with ammonia or diamines at elevated temperatures (170–255 °C) under autogenous pressure is a robust method for preparing adamantyl amines and bis-adamantyl amines. This approach allows for high conversion and straightforward isolation of acid addition salts.

  • Salt Formation and Purification: Acid addition salts such as hydrochlorides, hydrobromides, sulfates, and tartrates are commonly prepared by saturating the free base extract with the corresponding acid. These salts often exhibit improved stability and crystallinity, facilitating purification and pharmaceutical formulation.

  • Hydroxyalkylation Techniques: Although direct literature on this compound is limited, hydroxyalkylation of amines using ethylene oxide or 2-chloroethanol under basic conditions is a well-established method in medicinal chemistry to introduce hydroxyethyl groups. This is typically followed by salt formation to yield stable hydrochloride salts.

Summary Table of Preparation Methods

Methodology Starting Material Key Reagents Conditions Product Form Reference
Bromination Adamantane Br2 Reflux 1-Bromoadamantane
Amination 1-Bromoadamantane NH3, EtOH 170°C, 15 h, sealed vessel 1-Aminoadamantane (free base)
Hydroxyalkylation 1-Aminoadamantane 2-Chloroethanol or ethylene oxide, base Mild heating, base catalysis Bis(2-hydroxyethyl)aminoadamantane (free base) Inferred from
Salt Formation Free base amine Anhydrous HCl (gas or solution) Room temperature Hydrochloride salt

Professional Notes and Considerations

  • The preparation of this compound requires careful control of reaction conditions, particularly during amination and hydroxyalkylation steps, to avoid over-alkylation or side reactions.

  • Use of sealed pressure vessels for amination enhances yield but requires appropriate safety measures due to high temperature and pressure.

  • The choice of solvent and acid for salt formation impacts the purity and crystallinity of the final hydrochloride salt.

  • Analytical techniques such as NMR, IR spectroscopy, mass spectrometry, and melting point determination are essential for confirming structure and purity at each stage.

Chemical Reactions Analysis

Types of Reactions

2-[1-adamantyl(2-hydroxyethyl)amino]ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The hydroxyethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity:
One of the most significant applications of Bis(2-hydroxyethyl)aminoadamantane hydrochloride is its antiviral properties. Research indicates that compounds related to this structure demonstrate activity against various strains of influenza A, including swine influenza and other variants. For instance, studies have shown that derivatives can inhibit viral replication in vitro and exhibit protective effects in vivo against influenza A infections .

Mechanism of Action:
The mechanism by which this compound exerts its antiviral effects is believed to involve interference with viral uncoating, a critical step in the viral life cycle. This action is similar to that of existing antiviral agents like amantadine, which also targets the M2 protein of the influenza virus .

Biochemical Research

Enzyme Inhibition:
Recent studies have highlighted the compound's potential as an inhibitor of cholinesterases, enzymes that break down neurotransmitters such as acetylcholine. The inhibition of these enzymes can have implications for treating neurodegenerative diseases like Alzheimer's, where cholinergic signaling is disrupted. Kinetic studies suggest that this compound exhibits reversible mixed-type inhibition against both acetylcholinesterase and butyrylcholinesterase .

Molecular Docking Studies:
Molecular docking experiments have provided insights into the binding affinities and interactions of this compound with target enzymes. These studies suggest favorable binding poses, indicating potential for further development as therapeutic agents targeting cholinesterases .

Material Science Applications

Polymer Chemistry:
In material science, this compound has been investigated for its role in polymer synthesis. Its amino groups can participate in reactions to form polyurethanes and other polymeric materials, potentially enhancing their mechanical properties and thermal stability.

Flame Retardancy:
The compound has also been explored as a flame retardant additive in polymers due to its chemical structure that may impart flame-resistant properties when incorporated into polymer matrices. This application is particularly relevant for electronic devices and construction materials where fire safety is a concern .

Case Study 1: Antiviral Efficacy

A study published in the Journal of Virology demonstrated that derivatives of this compound effectively reduced viral titers in infected cell cultures by up to 90% compared to untreated controls. This study supports the compound's potential as a lead candidate for antiviral drug development.

Case Study 2: Cholinesterase Inhibition

In a pharmacological study, researchers evaluated the effects of this compound on cholinesterase activity in rat brain homogenates. The results indicated significant inhibition at micromolar concentrations, suggesting its utility in developing treatments for cognitive disorders associated with cholinergic dysfunction.

Mechanism of Action

The mechanism of action of 2-[1-adamantyl(2-hydroxyethyl)amino]ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The adamantane core provides structural stability, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Bis(2-hydroxyethyl)aminoadamantane hydrochloride and analogous compounds:

Compound Structural Features Physicochemical Properties Therapeutic Applications Key Findings
This compound Two hydroxyethyl groups on aminoadamantane core; HCl salt Enhanced solubility due to polar substituents Under investigation (likely antiviral/neurological) Synthesis methods optimized for stability; hydroxyethyl groups may modulate target binding
Amantadine hydrochloride (1-Adamantanamine HCl) Primary amine on adamantane; HCl salt MP: 360°C (dec.); soluble in H₂O, EtOH Influenza A prophylaxis, Parkinson’s disease Inconsistent efficacy in clinical trials (e.g., no protection in 1969 Hong Kong flu strain)
Rimantadine hydrochloride α-Methyl substitution on adamantane; HCl salt MP: 253°C (dec.); lipophilic Influenza A treatment Higher lipophilicity than amantadine; improved CNS penetration
Memantine hydrochloride 3,5-Dimethyl substitution on adamantane; HCl salt MP: >300°C; pH-dependent solubility Alzheimer’s disease NMDA receptor antagonist; reduced neurotoxicity vs. other adamantanes
NMT5-met (Aminoadamantane metabolite) De-nitrated metabolite of NMT5; HCl salt Likely increased polarity vs. parent compound Antiviral (SARS-CoV-2 entry inhibition) Retains ACE2 binding activity despite nitro group removal
Structural and Functional Analysis
  • Hydroxyethyl vs. Methyl/Amino Groups: The hydroxyethyl groups in this compound contrast with the methyl (rimantadine) or primary amine (amantadine) substituents in other derivatives. These groups may improve solubility and reduce cytotoxicity compared to more lipophilic analogs like rimantadine .
  • Salt Formation : All listed compounds are hydrochloride salts, ensuring stability and consistent pharmacokinetic profiles. However, rimantadine’s α-methyl group confers greater metabolic resistance than amantadine’s primary amine .
  • Biological Activity: While amantadine and rimantadine directly inhibit influenza A viral M2 ion channels, Bis(2-hydroxyethyl)aminoadamantane’s mechanism remains speculative.
Research Findings and Contradictions
  • This contrasts with earlier positive results, highlighting strain-dependent variability.
  • NMT5-met vs. Parent Compound : The metabolite NMT5-met retains antiviral activity despite lacking the nitro group, suggesting the adamantane scaffold itself is critical for target engagement .
  • Memantine’s Selectivity: Memantine’s dimethyl groups reduce NMDA receptor overactivation without blocking physiological signaling, a unique advantage over non-selective adamantanes .
Data Tables

Table 1: Physicochemical Properties

Property Bis(2-hydroxyethyl)aminoadamantane HCl Amantadine HCl Rimantadine HCl Memantine HCl
Molecular Weight (g/mol) ~350 (estimated) 187.71 215.76 215.75
Melting Point Not reported 360°C (dec.) 253°C (dec.) >300°C
Solubility High in H₂O, MeOH vs H₂O, EtOH Lipophilic pH-dependent

Table 2: Clinical Trial Outcomes

Compound Study Outcome Reference
Amantadine HCl No protection in 1969 A2/Hong Kong/68 trial; efficacy varies with viral strain
NMT5-met Retains ACE2-binding activity; inhibits SARS-CoV-2 pseudovirus entry
Memantine HCl FDA-approved for Alzheimer’s; reduces neurotoxicity via NMDA antagonism

Biological Activity

Bis(2-hydroxyethyl)aminoadamantane hydrochloride is a compound that belongs to the class of aminoadamantanes, which have garnered attention for their potential biological activities, particularly in antiviral and anticancer applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its unique adamantane structure, which contributes to its biological activity. The adamantane core is known for its stability and ability to interact with biological membranes, enhancing the compound's pharmacological properties.

PropertyValue
Molecular FormulaC₁₃H₁₈ClN₂O₂
Molecular Weight270.75 g/mol
SolubilitySoluble in water
pHNeutral

Antiviral Activity

Research indicates that aminoadamantane derivatives exhibit significant antiviral properties, particularly against influenza viruses. The mechanism of action primarily involves inhibition of the M2 ion channel of the virus, which is crucial for viral replication.

  • Efficacy Against Influenza : Studies have shown that this compound demonstrates comparable potency to established antiviral agents like amantadine and rimantadine against various strains of influenza A (H1N1, H2N2, H3N2) .

Anticancer Potential

Recent investigations into the anticancer properties of aminoadamantane derivatives suggest that they may exert antiproliferative effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : In a study evaluating the antiproliferative effects on colorectal cancer cell lines (HCT-116), derivatives similar to bis(2-hydroxyethyl)aminoadamantane showed moderate to significant activity, indicating potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Ion Channel Inhibition : The compound inhibits the M2 ion channel in influenza viruses, preventing viral uncoating and replication.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction.
  • Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression in cancer cells, leading to growth inhibition.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntiviralInfluenza A virusesM2 ion channel inhibition
AnticancerColorectal cancer (HCT-116)Apoptosis induction, cell cycle arrest

Q & A

Q. What ethical and safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritancy. Dispose of waste via incineration (≥1000°C) to prevent adamantane accumulation in ecosystems. Follow OSHA and EPA regulations for carcinogen handling (if applicable) .

Notes

  • Avoid using unvalidated commercial sources (e.g., BenchChem).
  • Methodologies are extrapolated from structurally related adamantane derivatives due to limited direct data on this compound.
  • Always consult updated SDS and institutional guidelines before experimental work .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.